molecular formula C10H6ClNO2 B12875889 4-Hydroxyquinoline-5-carbonyl chloride

4-Hydroxyquinoline-5-carbonyl chloride

Cat. No.: B12875889
M. Wt: 207.61 g/mol
InChI Key: XWDWRHNRABJLQC-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-5-carbonyl chloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . The compound this compound is particularly interesting for its potential use in various chemical reactions and its role in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyquinoline-5-carbonyl chloride typically involves the chlorination of 4-hydroxyquinoline-5-carboxylic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions . The reaction proceeds as follows:

    Starting Material: 4-Hydroxyquinoline-5-carboxylic acid.

    Chlorinating Agent: Thionyl chloride or oxalyl chloride.

    Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems allows for precise temperature and pressure control, which is crucial for the efficient production of this compound .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

4-oxo-1H-quinoline-5-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-10(14)6-2-1-3-7-9(6)8(13)4-5-12-7/h1-5H,(H,12,13)

InChI Key

XWDWRHNRABJLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1)C(=O)Cl

Origin of Product

United States

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